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Executive Summary

MGCO026 is an investigational antibody-drug conjugate (ADC) demonstrating significant
promise in the preclinical setting for the treatment of a variety of solid tumors. This document
provides a comprehensive overview of the known therapeutic targets and mechanism of action
of MGCO026, supported by available preclinical data. The information is intended to serve as a
technical guide for researchers, scientists, and drug development professionals interested in
the therapeutic potential of this novel agent. MGC026 is comprised of a humanized monoclonal
antibody targeting B7-homologue 3 (B7-H3), a cleavable linker-payload called SYNtecan E™,
which utilizes exatecan, a potent topoisomerase | inhibitor, as its cytotoxic payload. Preclinical
studies have demonstrated dose-dependent anti-tumor activity in various xenograft models and
a manageable safety profile in non-human primates, supporting its ongoing clinical
development.

Introduction to MGC026

MGCO026 is an antibody-drug conjugate engineered to selectively deliver a cytotoxic agent to
tumor cells overexpressing the B7-H3 protein.[1] B7-H3, a member of the B7 superfamily, is an
attractive therapeutic target due to its high expression across a wide range of solid tumors and
limited expression in normal, healthy tissues. The strategic design of MGC026, which combines
a targeted antibody with a potent topoisomerase | inhibitor, aims to maximize therapeutic
efficacy while minimizing off-target toxicity.
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Core Components of MGC026

The efficacy and safety of MGC026 are attributed to its three primary components:

o Targeting Antibody: A humanized monoclonal antibody that specifically binds to the B7-H3
protein expressed on the surface of cancer cells.

o Linker-Payload (SYNtecan E™): A novel, cleavable linker system that stably connects the
antibody to the cytotoxic payload in circulation. Upon internalization into the target cell, the
linker is cleaved, releasing the active drug.

o Cytotoxic Payload (Exatecan): A potent derivative of camptothecin that functions as a
topoisomerase | inhibitor. Exatecan induces DNA damage and subsequent apoptosis in
rapidly dividing cancer cells.

Mechanism of Action

The mechanism of action of MGC026 involves a multi-step process designed for targeted cell
killing:

e Binding: The B7-H3 targeting antibody of MGC026 binds to the B7-H3 protein on the surface
of tumor cells.

« Internalization: Following binding, the ADC-B7-H3 complex is internalized by the tumor cell.

» Payload Release: Inside the cell, the SYNtecan E™ linker is cleaved, releasing the exatecan
payload.

» Topoisomerase | Inhibition: Exatecan binds to the topoisomerase I-DNA complex, preventing
the re-ligation of single-strand DNA breaks.

 DNA Damage and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest
and programmed cell death (apoptosis) of the cancer cell.
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Figure 1: Mechanism of Action of MGC026.

Therapeutic Target: B7-H3 Signhaling Pathways

B7-H3 is implicated in various pro-tumorigenic signaling pathways, making it a compelling
target for cancer therapy. Its overexpression is associated with enhanced tumor cell
proliferation, survival, invasion, and chemoresistance.
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Figure 2: B7-H3 Downstream Signaling Pathways.

Preclinical Data
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In Vivo Anti-Tumor Efficacy

MGCO026 has demonstrated significant, dose-dependent anti-tumor activity in various B7-H3-
positive tumor xenograft models.[1] These studies highlight the potential of MGC026 across a

range of cancer indications.

Table 1: Summary of In Vivo Efficacy of MGCO026 in Xenograft Models[1]

Cancer Type Xenograft Model Key Findings

] ) Dose-dependent anti-tumor
Lung Cancer Patient-Derived

activity
) ) ) Dose-dependent anti-tumor
Pancreatic Cancer Patient-Derived o
activity
_ _ Dose-dependent anti-tumor
Prostate Cancer Patient-Derived o
activity
Head and Neck Squamous ) ) - ) o
) Cell-Line Derived Specific anti-tumor activity
Cell Carcinoma
Melanoma Cell-Line Derived Specific anti-tumor activity

Non-Human Primate Toxicology Study

A toxicology study was conducted in cynomolgus monkeys to evaluate the safety profile of
MGCO026.[1]

Table 2: Summary of MGC026 Toxicology Study in Cynomolgus Monkeys[1]
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Parameter Observation
Dose Levels 10, 30, and 50 mg/kg
Administration Intravenous infusion every 3 weeks for 3 doses

o Approximate dose-proportional PK and high
Pharmacokinetics S )
stability in circulation

Tolerability Well-tolerated at all dose levels tested
Adverse Events No lung toxicity observed
Highest Non-Severely Toxic Dose (HNSTD) 50 mg/kg

Experimental Protocols (Based on Available
Information)

Detailed experimental protocols from the preclinical studies are not publicly available. The
following outlines a general methodology based on the information provided in the AACR
abstract.[1]

In Vivo Xenograft Studies

e Animal Models: Immunodeficient mice were used for the engraftment of human tumor cell
lines or patient-derived tumor tissue.

o Tumor Implantation: Human tumor cells or patient-derived xenograft fragments were
implanted subcutaneously into the mice.

o Treatment: Once tumors reached a specified size, mice were treated with MGCO026 or a
vehicle control, typically via intravenous injection.

e Monitoring: Tumor volume was measured at regular intervals to assess anti-tumor activity.
Body weight and general health of the animals were also monitored.

e Endpoint: The study was concluded when tumors in the control group reached a
predetermined size, or at a specified time point.
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Figure 3: General Workflow for In Vivo Xenograft Studies.

Cynomolgus Monkey Toxicology Study

« Animal Model: Cynomolgus monkeys were selected as a relevant toxicology model.

e Dosing Regimen: MGCO026 was administered via a 15-minute intravenous infusion every
three weeks for a total of three doses.

e Groups: The study likely included a vehicle control group and multiple dose-escalation
cohorts of MGCO026.
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o Assessments: Pharmacokinetic (PK) analysis was performed to evaluate the drug's
exposure and stability. A detailed toxicology evaluation was conducted, including clinical
observations, body weight measurements, and potentially clinical pathology and

histopathology assessments.

Conclusion and Future Directions

MGCO026 has demonstrated a promising preclinical profile, with potent anti-tumor activity in
various B7-H3-expressing cancer models and a favorable safety profile in non-human primates.
[1] These findings strongly support the ongoing clinical development of MGCO026 as a potential
therapeutic for patients with solid tumors. Future research will focus on elucidating the full
clinical potential of MGCO026, identifying predictive biomarkers of response, and exploring
potential combination therapies to further enhance its anti-cancer activity. A Phase 1 clinical
trial (NCT06242470) is currently underway to evaluate the safety, tolerability, and preliminary
anti-tumor activity of MGCO026 in participants with advanced solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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